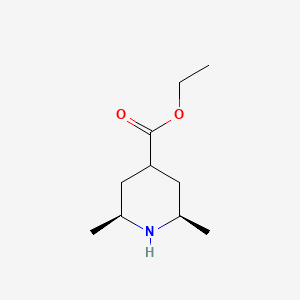

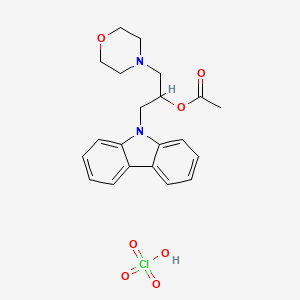

![molecular formula C16H19ClF3N3O4 B2866127 Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate CAS No. 337920-38-4](/img/structure/B2866127.png)

Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate” is a complex organic compound . It’s a derivative of diethyl malonate , which is a diethyl ester of malonic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridinyl group, an amino group, and a malonate group . The exact structure can be found in specialized chemical databases .Applications De Recherche Scientifique

Novel Synthesis Methods and Derivatives

The compound Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate, though not directly mentioned, is analogous to chemicals studied for their role in synthesizing novel organic compounds. For instance, microwave-mediated synthesis under solvent-free conditions has been utilized to create novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and diethyl (ethoxymethylene)malonate, showcasing an efficient approach to generating complex molecular structures (Eynde et al., 2001). Similarly, a simplified three-step synthesis for (±)-β-methyleneaspartic acid demonstrates the versatility of diethyl malonate derivatives in synthesizing biologically relevant compounds (Hand & Baker, 2009).

Molecular Structure and Non-covalent Interactions

Research into the crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) has provided insights into supramolecular assembly formation assisted via non-covalent interactions. The studies reveal the presence of strong intramolecular N–H⋯O hydrogen bonding and the effects of chloro and nitro substitution on hydrogen bonding strengths, highlighting the importance of non-covalent interactions in the stability and formation of molecular structures (Shaik, Angira, & Thiruvenkatam, 2019).

Applications in Heterocyclic Chemistry

The reactivity of diethyl N,N-dimethylaminomethylenemalonate with N- and C- nucleophiles has been explored, leading to the formation of diethyl heteroarylaminomethylenemalonates and their cyclization into fused azino- or azolopyrimidinones. This study underlines the compound's utility in synthesizing diverse heterocyclic systems, which are fundamental in developing pharmaceuticals and other functional materials (Kušar, Svete, & Stanovnik, 1996).

Targeted Synthesis for Anticancer Intermediates

Diethyl 2-(2-chloronicotinoyl)malonate, a compound with structural similarities, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study demonstrated a fast and effective method to synthesize this compound, emphasizing its significance in the pharmaceutical industry for developing targeted cancer therapies (Xiong et al., 2018).

Propriétés

IUPAC Name |

diethyl 2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF3N3O4/c1-3-26-14(24)11(15(25)27-4-2)9-21-5-6-22-13-12(17)7-10(8-23-13)16(18,19)20/h7-9,21H,3-6H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADYMAJYGSYREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)

![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)

![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)

![{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B2866062.png)